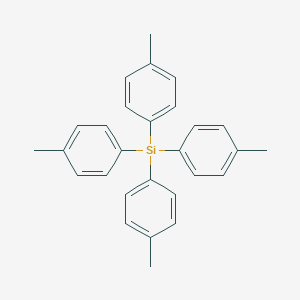

Tétrakis(4-méthylphényl)silane

Vue d'ensemble

Description

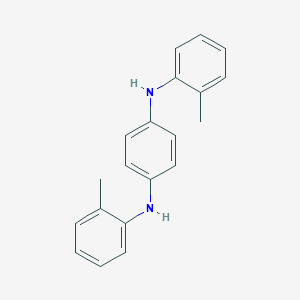

Tetrakis(4-methylphenyl)silane, also known as Tetrakis(4-methylphenyl)silane, is a useful research compound. Its molecular formula is C28H28Si and its molecular weight is 392.6 g/mol. The purity is usually 95%.

The exact mass of the compound Tetrakis(4-methylphenyl)silane is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 33021. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Tetrakis(4-methylphenyl)silane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tetrakis(4-methylphenyl)silane including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Réseaux métallo-organiques (MOFs)

Tétrakis(4-méthylphényl)silane: est utilisé comme un lieur tétraédrique rigide dans la construction de réseaux métallo-organiques (MOFs). En raison de sa nature ramifiée et de sa haute symétrie, il contribue à la formation de réseaux poreux avec des topologies spécifiques lorsqu'il est combiné avec des nœuds métalliques comme le cuivre(II), le manganèse(II) et le cadmium(II) . Ces MOFs ont des applications potentielles dans le stockage de gaz, les technologies de séparation et la catalyse en raison de leur forte porosité et de leur surface.

Électronique organique

Dans le domaine de l'électronique organique, This compound sert d'intermédiaire pour développer des matériaux de transport de trous. Ces matériaux sont essentiels à l'efficacité et à la stabilité des cellules solaires pérovskites, où ils entrent en concurrence avec des matériaux conventionnels comme le SpiroMeOTAD .

Applications biomédicales

La capacité du composé à modifier les surfaces au niveau moléculaire le rend adapté aux applications biomédicales. Par exemple, il peut être utilisé pour greffer des molécules de porphyrine sur des surfaces, qui peuvent ensuite être appliquées dans les systèmes de délivrance de médicaments et en tant que capteurs pour la détection de molécules biologiques .

Modification des polymères

This compound: est impliqué dans la synthèse de polysiloxanes à fonction hydrosilyle. Ces matériaux sont utilisés pour modifier les propriétés de différents polymères, améliorant leur stabilité thermique, leur résistance mécanique et leur résistance chimique .

Catalyse

Le composé peut agir comme un catalyseur ou un composant d'un système catalytique dans diverses réactions chimiques. Son rôle dans les réactions d'hydrosilylation est particulièrement remarquable, où il aide à ajouter des groupes organiques aux atomes de silicium, conduisant à des matériaux avec des propriétés améliorées .

Remédiation environnementale

En raison de ses caractéristiques structurelles, This compound peut être utilisé pour fonctionnaliser des minéraux comme la montmorillonite. Cette fonctionnalisation permet de créer des composites avec de fortes capacités d'adsorption, utiles dans l'élimination de substances toxiques de l'environnement .

Orientations Futures

Mécanisme D'action

Target of Action

Tetrakis(4-methylphenyl)silane is primarily used as a linker in the construction of Metal-Organic Frameworks (MOFs) . Its primary targets are the metal-based nodes in these frameworks, such as copper(II), manganese(II), and cadmium(II) . These nodes play a crucial role in the structure and function of MOFs.

Mode of Action

The silicon-centered linker, Tetrakis(4-methylphenyl)silane, interacts with its targets to form porous networks exhibiting fluorite or garnet topology . This interaction results in the formation of highly branched, high symmetry structures that are of particular interest in MOF construction .

Biochemical Pathways

It’s known that the compound plays a significant role in the construction of mofs, which have a wide range of applications in various fields, including gas storage, catalysis, and drug delivery .

Pharmacokinetics

Given its use in the construction of mofs, its bioavailability would likely depend on the specific application and the properties of the mof it is incorporated into .

Result of Action

The molecular and cellular effects of Tetrakis(4-methylphenyl)silane’s action are largely dependent on the MOF it is used to construct . For instance, in the case of MOFs used for drug delivery, the compound could potentially influence the release rate and targeting of the drug .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Tetrakis(4-methylphenyl)silane. For instance, the stability of the MOFs it forms can be influenced by factors such as temperature, pH, and the presence of other chemicals

Analyse Biochimique

Biochemical Properties

Tetrakis(4-methylphenyl)silane plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It has been observed to interact with various biomolecules, including enzymes that are involved in metabolic pathways. The nature of these interactions often involves the binding of Tetrakis(4-methylphenyl)silane to active sites of enzymes, potentially inhibiting or modifying their activity. For instance, it may interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body .

Cellular Effects

The effects of Tetrakis(4-methylphenyl)silane on cellular processes are diverse. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that Tetrakis(4-methylphenyl)silane can modulate the activity of signaling molecules such as kinases and phosphatases, leading to alterations in cell proliferation and apoptosis . Additionally, it may impact gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing the transcription of specific genes.

Molecular Mechanism

At the molecular level, Tetrakis(4-methylphenyl)silane exerts its effects through various mechanisms. One key mechanism involves its binding interactions with biomolecules. For example, Tetrakis(4-methylphenyl)silane can bind to the active sites of enzymes, leading to enzyme inhibition or activation. This binding can result in conformational changes in the enzyme structure, affecting its catalytic activity. Furthermore, Tetrakis(4-methylphenyl)silane may influence gene expression by binding to DNA or interacting with transcription factors, thereby modulating the transcriptional activity of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Tetrakis(4-methylphenyl)silane can change over time. The stability and degradation of this compound are important factors to consider. Tetrakis(4-methylphenyl)silane is generally stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as exposure to light or heat . Long-term studies have shown that Tetrakis(4-methylphenyl)silane can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of Tetrakis(4-methylphenyl)silane vary with different dosages in animal models. At low doses, it may have minimal or beneficial effects, such as enhancing certain metabolic pathways or protecting against oxidative stress. At high doses, Tetrakis(4-methylphenyl)silane can exhibit toxic or adverse effects, including cellular damage, disruption of metabolic processes, and induction of apoptosis . Threshold effects have been observed, where the compound’s impact becomes significantly pronounced beyond a certain dosage level.

Metabolic Pathways

Tetrakis(4-methylphenyl)silane is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. It may be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can further participate in biochemical reactions . The presence of Tetrakis(4-methylphenyl)silane can also affect metabolic flux, altering the levels of specific metabolites and influencing overall metabolic homeostasis.

Transport and Distribution

Within cells and tissues, Tetrakis(4-methylphenyl)silane is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate its movement across cellular membranes and its localization within specific cellular compartments . The distribution of Tetrakis(4-methylphenyl)silane can affect its bioavailability and its ability to interact with target biomolecules.

Subcellular Localization

The subcellular localization of Tetrakis(4-methylphenyl)silane is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, Tetrakis(4-methylphenyl)silane may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism . The localization of Tetrakis(4-methylphenyl)silane within cells can determine its interactions with other biomolecules and its overall biochemical effects.

Propriétés

IUPAC Name |

tetrakis(4-methylphenyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H28Si/c1-21-5-13-25(14-6-21)29(26-15-7-22(2)8-16-26,27-17-9-23(3)10-18-27)28-19-11-24(4)12-20-28/h5-20H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRHRIEKNAHSNPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)[Si](C2=CC=C(C=C2)C)(C3=CC=C(C=C3)C)C4=CC=C(C=C4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H28Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10283701 | |

| Record name | tetrakis(4-methylphenyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10283701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

392.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10256-83-4 | |

| Record name | 10256-83-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33021 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | tetrakis(4-methylphenyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10283701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[18-(2-Carboxyethyl)-7,12-diethyl-3,8,13,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid;iron(2+)](/img/structure/B80823.png)